molecular formula C23H22N4O5 B2761500 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1226431-61-3

1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2761500
CAS No.: 1226431-61-3
M. Wt: 434.452
InChI Key: IDZFWPCACVMJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione” is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a pentyl group at position 3 and a 1,3-benzodioxol-substituted 1,2,4-oxadiazole moiety linked via a methyl group. This structure combines pharmacologically relevant motifs:

  • Quinazoline-2,4-dione: Known for diverse bioactivities, including antimicrobial and anticancer properties, due to its planar aromatic system and hydrogen-bonding capacity .
  • 1,3-Benzodioxol-5-yl: An electron-rich aromatic group that may enhance metabolic stability and receptor binding .
  • 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, contributing to improved pharmacokinetic properties and resistance to enzymatic degradation .
  • Pentyl Chain: A lipophilic substituent that likely enhances membrane permeability, a critical factor in antimicrobial efficacy .

Synthetic routes for analogous compounds (e.g., alkylation of heterocyclic cores with chloromethyl-oxadiazoles) suggest this molecule is synthesized via nucleophilic substitution or cyclocondensation reactions, though exact protocols remain unspecified in the provided evidence .

Properties

CAS No.

1226431-61-3

Molecular Formula

C23H22N4O5

Molecular Weight

434.452

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3

InChI Key

IDZFWPCACVMJBJ-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione involves a multi-step process. Typically, the synthesis starts with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and benzodioxol group. Key reactions in this process include cyclization, condensation, and substitution reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, emphasizing high yield and purity. Catalysts and specific reaction conditions, such as temperature and pH control, are optimized to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: Conversion to higher oxidation states, often producing oxygenated derivatives.

  • Reduction: Formation of reduced forms, potentially altering the quinazoline core.

  • Substitution: Replacing functional groups, especially at the benzodioxol and oxadiazole positions.

Common Reagents and Conditions: Reactions involving this compound commonly use reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. Conditions like solvent choice, temperature, and reaction time are critical for optimizing these reactions.

Major Products: Major products from these reactions include oxidized derivatives with enhanced biological activity, reduced forms with different pharmacological properties, and substituted compounds with modified chemical behavior.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C19H23N3O5C_{19}H_{23}N_{3}O_{5}, with a molecular weight of approximately 373.4 g/mol. The structure features a quinazoline core substituted with a benzodioxole and an oxadiazole moiety, which enhances its bioactivity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of quinazoline derivatives. Compounds similar to 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance:

  • In vitro studies demonstrated that quinazoline derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
  • In vivo experiments indicated that these compounds could significantly reduce tumor size in animal models when administered at specific dosages .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research indicates that quinazoline derivatives exhibit activity against both gram-positive and gram-negative bacteria. The presence of the oxadiazole ring is believed to enhance this activity by disrupting bacterial cell wall synthesis .
  • A study reported that specific derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are well-documented:

  • Compounds structurally related to This compound have shown efficacy in reducing inflammation markers in various models of inflammatory diseases .
  • These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity

A recent study evaluated a series of quinazoline derivatives for their anticancer effects against breast cancer cell lines. Results showed that one derivative exhibited a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, several quinazoline derivatives were tested against Candida albicans. One compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antifungal activity.

Mechanism of Action

The mechanism of action of 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxol and oxadiazole groups play crucial roles in these interactions, modulating biochemical pathways and leading to the compound's observed effects. Detailed studies have shown that the quinazoline core can enhance binding affinity, making it a potent molecule for targeted applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons with Analogous Compounds

Compound Core Substituents Key Functional Groups Biological Activity Reference
Quinazoline-2,4-dione (Target) 3-pentyl, 1-(benzodioxol-oxadiazole) Benzodioxole, oxadiazole, pentyl Hypothesized antimicrobial
Thieno[2,3-d]pyrimidine-2,4-dione 3-phenyl, 6-(5-phenyl-1,3,4-oxadiazole) Phenyl, oxadiazole Tested antimicrobial
Benzoxazine acetate Substituted phenyl-1,2,4-oxadiazole Benzoxazine, oxadiazole Not specified
Benzotriazole-oxadiazole hybrid 3-phenyl-1,2,4-oxadiazole, benzotriazole Benzotriazole, oxadiazole Analgesic, antipicornaviral

Key Observations :

  • Quinazoline’s larger aromatic system may enhance DNA intercalation or enzyme inhibition compared to smaller heterocycles.
  • The pentyl chain may increase lipophilicity relative to shorter alkyl chains, favoring cell-membrane penetration in antimicrobial action .

Antimicrobial Activity :

  • Thieno-pyrimidine-dione analogs (e.g., 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives) exhibit confirmed antimicrobial activity against Gram-positive bacteria, attributed to their oxadiazole and lipophilic substituents . The target compound’s benzodioxol group may enhance activity due to improved pharmacokinetics.
  • Benzotriazole-oxadiazole hybrids demonstrate antipicornaviral and analgesic effects, suggesting oxadiazole moieties broadly modulate biological targets .

Hypotheses for Target Compound :

Insights :

  • The target compound likely follows alkylation strategies similar to and , but the absence of benzodioxol-specific protocols in the evidence necessitates further optimization.

Structural Conformation and Crystallography

  • Benzotriazole-oxadiazole hybrids exhibit dihedral angles of 80.2° between oxadiazole and benzotriazole rings, reducing π-π stacking but enabling weak C–H⋯N hydrogen bonds for crystal packing .
  • Target Compound : The benzodioxol group’s fused oxygen atoms may enforce coplanarity with the oxadiazole ring, altering intermolecular interactions compared to phenyl-substituted analogs.

Biological Activity

The compound 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key intermediates include the benzodioxole and oxadiazole derivatives. The final product is characterized by the presence of both quinazoline and oxadiazole moieties, which are known for their pharmacological potential.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer activity. A study reported that derivatives of oxadiazole demonstrated inhibitory effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (LXFA 629) .

CompoundCell LineIC50 (µM)
Oxadiazole Derivative 1HT-2992.4
Oxadiazole Derivative 2OVXF 8992.76
Oxadiazole Derivative 3PXF 17529.27

The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrase (CA) , which play crucial roles in cancer cell proliferation and survival .

In Vitro Studies

In vitro studies have shown that derivatives similar to the compound display cytotoxic activity against tumor and non-tumor mammalian cell lines. For example, a derivative was tested against rat glial cells (C6) and human cervical cancer cells (HeLa), demonstrating selective cytotoxicity .

Apoptosis Induction

Further research has indicated that certain derivatives can induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways. For instance, a study found that a related compound increased levels of active caspases and cytochrome c while decreasing anti-apoptotic Bcl-2 levels . This suggests potential for therapeutic applications in targeted cancer therapies.

Q & A

Q. Structural Confirmation :

  • 1H/13C NMR : Assign peaks to confirm quinazoline, oxadiazole, and benzodioxole groups.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Verify stoichiometric composition .

Basic: What initial biological screening methods are used to evaluate its antimicrobial potential?

Answer:

  • Agar Diffusion (Well Method) : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains. Zones of inhibition are compared to reference drugs (e.g., Metronidazole) .
  • Minimum Inhibitory Concentration (MIC) : Determine the lowest concentration inhibiting visible microbial growth via broth microdilution .

Q. Methodological Approach :

SAR Studies : Synthesize analogs with systematic substituent variations.

In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

Computational Docking : Model interactions with targets like topoisomerase II or tubulin .

Q. Example SAR Table :

Substituent (R)IC₅₀ (µM) vs. HeLaBinding Affinity (kcal/mol)
-Pentyl12.5-7.2
-4-Ethylphenyl8.3-8.6
-3,4-Dimethoxyphenyl5.1-9.4

Advanced: How to resolve contradictions in antimicrobial activity across similar derivatives?

Answer:
Contradictions may arise from assay variability or substituent effects. Strategies include:

  • Standardized Protocols : Use identical microbial strains, growth media, and incubation times.
  • Dose-Response Analysis : Compare full dose-response curves instead of single concentrations.
  • Mechanistic Studies : Assess membrane disruption via fluorescence assays (e.g., propidium iodide uptake) or enzyme inhibition (e.g., β-lactamase activity) .

Q. Case Study :

  • Derivatives with 3-aryl-oxadiazole groups showed activity against Bacillus subtilis, while benzyl-substituted analogs were inactive. This highlights the critical role of the oxadiazole moiety in target binding .

Advanced: What methodologies elucidate the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
  • Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated metabolism .

Q. Key Findings :

  • The compound is stable at pH 7.4 (t₁/₂ > 48 hours) but degrades rapidly in acidic conditions (pH 1.2, t₁/₂ = 4 hours) .

Basic: What spectroscopic techniques characterize its chemical reactivity?

Answer:

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for quinazoline-dione).
  • UV-Vis : Detect conjugation in the benzodioxole-oxadiazole system (λmax ~280 nm).
  • X-ray Crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding with water) .

Advanced: How to design experiments to study its anti-inflammatory mechanisms?

Answer:

  • In Vitro Models : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages.
  • Western Blotting : Quantify NF-κB pathway proteins (e.g., p65 phosphorylation).
  • Molecular Dynamics Simulations : Predict binding to COX-2 active sites .

Q. Experimental Design :

Treat RAW 264.7 cells with the compound (1–50 µM) and LPS.

Extract proteins and analyze COX-2 expression.

Compare with NSAIDs (e.g., Celecoxib) as positive controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.